[(2-{[2-(2-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid
Overview
Description
[(2-{[2-(2-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid is a complex organic compound that features both fluorinated and phenyl groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorophenyl group can impart unique properties, such as increased metabolic stability and altered electronic characteristics, making it a valuable target for synthesis and study.
Mechanism of Action
Mode of Action
Based on its structural similarity to other bioactive compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been found to influence a variety of biochemical pathways, suggesting that this compound may also have broad effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental influences on this compound are currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-{[2-(2-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the intermediate 2-(2-Fluorophenyl)ethylamine through a nucleophilic substitution reaction involving 2-fluorobenzyl chloride and ethylamine. This intermediate is then reacted with glycine derivatives under controlled conditions to form the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
[(2-{[2-(2-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
[(2-{[2-(2-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological systems in specific ways, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials with specific electronic or mechanical properties.
Comparison with Similar Compounds
Similar Compounds
[(2-{[2-(4-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid: This compound has a similar structure but includes a methoxy group, which can alter its electronic properties and biological activity.
[(2-{[2-(2-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(4-chlorophenyl)amino]acetic acid: The presence of a chlorine atom instead of a phenyl group can significantly change the compound’s reactivity and interactions.
Uniqueness
[(2-{[2-(2-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The fluorophenyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(N-[2-[2-(2-fluorophenyl)ethylamino]-2-oxoethyl]anilino)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c19-16-9-5-4-6-14(16)10-11-20-17(22)12-21(13-18(23)24)15-7-2-1-3-8-15/h1-9H,10-13H2,(H,20,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXUSIJOYNWZIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NCCC2=CC=CC=C2F)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601160186 | |
Record name | Glycine, N-[2-[[2-(2-fluorophenyl)ethyl]amino]-2-oxoethyl]-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601160186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142204-74-7 | |
Record name | Glycine, N-[2-[[2-(2-fluorophenyl)ethyl]amino]-2-oxoethyl]-N-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142204-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-[2-[[2-(2-fluorophenyl)ethyl]amino]-2-oxoethyl]-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601160186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.